BenchChemオンラインストアへようこそ!

PS432

Allosteric inhibition PIF-pocket Kinase selectivity

PS432 uniquely targets the allosteric PIF-pocket of atypical PKCι/ζ (IC₅₀ 16.9/18.5 μM), leaving classical, novel PKCs and AGC kinases (Akt, PDK1) unaffected. This avoids the off-target effects of ATP-competitive inhibitors, enabling precise functional studies in NSCLC and cell polarity research. Validated in vivo efficacy (2.5 mg/kg) confirms its utility. Secure this high-purity (≥98%) tool compound for isoform-specific interrogation and SAR benchmarking.

Molecular Formula C25H19ClN2O5S
Molecular Weight 494.94
CAS No. 2083630-26-4
Cat. No. B610297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS432
CAS2083630-26-4
SynonymsPS432;  PS-432;  PS 432; 
Molecular FormulaC25H19ClN2O5S
Molecular Weight494.94
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O
InChIInChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3
InChIKeyNBZPOMWJBSLLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PS432 (CAS 2083630-26-4): A High-Purity, Allosteric Inhibitor of Atypical PKCι/ζ for Targeted Cancer Research


PS432 is an allosteric small-molecule inhibitor targeting the PIF-pocket regulatory site of atypical Protein Kinase C isoforms PKCι and PKCζ [1]. It exhibits IC₅₀ values of 16.9 μM (PKCι) and 18.5 μM (PKCζ) in cell-free assays and is supplied at ≥98% purity as verified by HPLC .

Why Generic Substitution Fails: The Critical Role of Allosteric PIF-Pocket Targeting in PS432 Selectivity


Substituting PS432 with a generic 'PKC inhibitor' or even another atypical PKC inhibitor is scientifically unsound due to fundamentally distinct mechanisms of action. Unlike ATP-competitive inhibitors (e.g., CRT0066854) that bind the highly conserved ATP-binding pocket, PS432 targets the less conserved PIF-pocket [1]. This allosteric mechanism confers a distinct isoform selectivity profile, leaving classical (PKCα/β/γ), novel (PKCδ/ε/η/θ), and related AGC kinases (PDK1, Akt, RSK1, MSK1, Aurora A) unaffected, a specificity not shared by pan-PKC inhibitors like staurosporine or even other atypical inhibitors that often retain ROCK-II activity [2].

Quantitative Evidence Guide: Direct Comparative Data for PS432 (CAS 2083630-26-4) Selection


Allosteric PIF-Pocket Binding vs. ATP-Competitive Inhibition: A Mechanistic Differentiator

PS432 inhibits PKCι and PKCζ through an allosteric mechanism by binding the PIF-pocket regulatory site, not the ATP-binding site [1]. In contrast, the potent atypical PKC inhibitor CRT0066854 acts as an ATP-competitive inhibitor that also targets ROCK-II (IC₅₀ = 620 nM) [2]. This mechanistic divergence is critical; PS432 exhibits no activity (IC₅₀ > 100 μM) against classical (PKCα, β), novel (PKCδ, θ), or related AGC kinases (PDK1, Akt, RSK1, MSK1, Aurora A), establishing a cleaner selectivity profile for studying PKCι/ζ-specific biology without confounding off-target effects on the broader kinome [1].

Allosteric inhibition PIF-pocket Kinase selectivity Atypical PKC

Enhanced Antiproliferative Potency in NSCLC Cells vs. Clinical-Stage ATM

In a direct comparative study, PS432 decreased the rate of proliferation of non-small cell lung cancer (NSCLC) cells more potently than aurothiomalate (ATM), an atypical PKCι inhibitor evaluated in clinical trials [1]. While ATM inhibits PKCι-Par6 interactions with an IC₅₀ of ~1 μM [2], PS432 achieves superior cellular potency in NSCLC proliferation assays, demonstrating that allosteric PIF-pocket targeting translates into enhanced cellular efficacy despite a higher biochemical IC₅₀ [1]. Quantitative IC₅₀ values for PS432 in cell proliferation assays are 14.8 ± 4.2 μM (A549) and 10.4 ± 0.3 μM (A427) .

NSCLC Cell Proliferation PKCι Aurothiomalate

In Vivo Tumor Growth Inhibition with Favorable Tolerability in NSCLC Xenograft Models

PS432 demonstrates robust in vivo efficacy in a mouse xenograft model of lung cancer. Administration of PS432 at 2.5 mg/kg via intraperitoneal injection once daily for 14 days significantly reduced tumor growth [1]. Critically, this antitumor effect was achieved without observable side effects, highlighting a favorable tolerability profile in this preclinical model [1]. This contrasts with many broad-spectrum kinase inhibitors that often carry dose-limiting toxicities due to off-target effects.

Xenograft NSCLC In Vivo Efficacy Tumor Growth

High-Purity Specification (≥98% HPLC) Ensures Reproducible Experimental Outcomes

PS432 is supplied with a purity of ≥98% as determined by HPLC analysis . This high-purity specification directly minimizes the risk of confounding biological effects from impurities, ensuring that the observed activity is attributable to PS432. In contrast, sourcing lower-purity material can introduce variable potency, off-target effects, and experimental irreproducibility, which is especially critical for quantitative pharmacology studies where precise concentration-response relationships are essential.

Purity HPLC Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for PS432 (CAS 2083630-26-4) Based on Quantitative Evidence


Elucidating PKCι/ζ-Specific Signaling Pathways Without ATP-Site Confounders

Researchers investigating the specific biological functions of atypical PKC isoforms (PKCι and PKCζ) can utilize PS432 as a selective tool compound. Its allosteric binding to the PIF-pocket avoids the cross-reactivity with classical and novel PKCs, PDK1, Akt, and other AGC kinases that plague ATP-competitive inhibitors [1]. This makes PS432 ideal for dissecting PKCι/ζ-dependent signaling in cancer biology, cell polarity, and other contexts where isoform-specific interrogation is critical.

In Vitro and In Vivo NSCLC Studies Requiring a Potent, Tolerable Atypical PKC Inhibitor

For projects focused on non-small cell lung cancer (NSCLC), PS432 offers validated efficacy both in vitro and in vivo. It has demonstrated superior antiproliferative potency compared to the clinical-stage compound aurothiomalate (ATM) in NSCLC cell lines (A549, A427) [2] and significantly inhibits tumor growth in mouse xenograft models at a well-tolerated dose of 2.5 mg/kg without observable side effects [1]. This provides a robust experimental system for studying atypical PKC inhibition in NSCLC and for validating target engagement in preclinical oncology research.

Medicinal Chemistry Optimization of Allosteric PIF-Pocket Ligands

Medicinal chemists aiming to develop novel allosteric kinase inhibitors can employ PS432 as a reference standard. The published scaffold provides a starting point for structure-activity relationship (SAR) studies aimed at improving potency or physicochemical properties while retaining the favorable selectivity profile conferred by PIF-pocket targeting [1]. Its high purity (≥98%) ensures accurate benchmarking of newly synthesized analogs in biochemical and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.